[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Overview
Description
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound with a unique structure that combines cyclopentyl, methoxyphenyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopentylpropyl and methoxyphenylmethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents. Examples include:
- [1-(3-Cyclopentylpropyl)-3-piperidinyl]methanol
- [1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
Uniqueness
The uniqueness of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(3-cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-25-21-11-4-9-20(15-21)16-22(18-24)12-6-14-23(17-22)13-5-10-19-7-2-3-8-19/h4,9,11,15,19,24H,2-3,5-8,10,12-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKEQMJODSKTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CCCC3CCCC3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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